molecular formula C13H11BrN2O5 B4230839 5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL

5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL

Cat. No.: B4230839
M. Wt: 355.14 g/mol
InChI Key: FKKXNIFEHSAGIZ-ONEGZZNKSA-N
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Description

5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a vinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-methyl-3-nitropyridine, which is then brominated to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active site residues, while the nitro and bromine groups can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-methoxy-4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O5/c1-7-13(16(18)19)11(21-15-7)4-3-8-5-12(20-2)10(17)6-9(8)14/h3-6,17H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKXNIFEHSAGIZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC(=C(C=C2Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC(=C(C=C2Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL
Reactant of Route 2
5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL
Reactant of Route 3
Reactant of Route 3
5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL
Reactant of Route 4
5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL
Reactant of Route 5
Reactant of Route 5
5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL
Reactant of Route 6
5-BROMO-2-METHOXY-4-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL

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